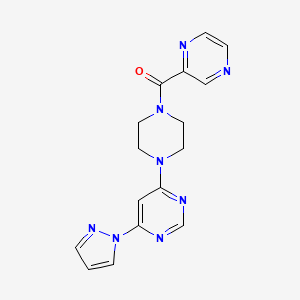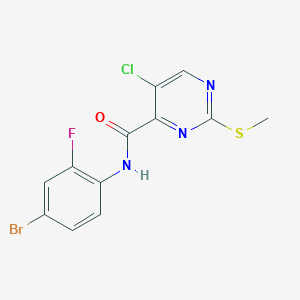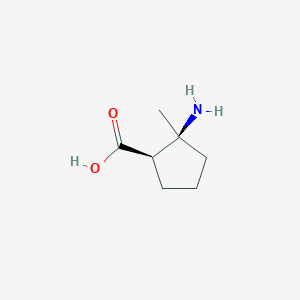
(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R,2S)-2-Aminocyclopentanecarboxylic acid”, also known as cispentacin, belongs to the class of organic compounds known as beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom .
Synthesis Analysis
The asymmetric synthesis of a similar compound, “(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid”, has been achieved via two-step SN2 alkylation of a novel chiral nucleophilic glycine equivalent with excellent yields and diastereoselectivity .Molecular Structure Analysis
The molecular structure of “(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid” can be analyzed using techniques such as NMR and FTIR . The absolute configuration of the molecule can be determined using the R/S nomenclature .Chemical Reactions Analysis
The chemical reactions involving “(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid” include PTC alkylation (SN2), homogeneous SN2′ cyclization followed by disassembly of the resultant Ni (ii) complex .Applications De Recherche Scientifique
Enzymatic Inhibition and Biochemical Studies
1-Aminocyclopentane-1-carboxylic acid (cycloleucine) and its structural analogues have been explored for their roles as inhibitors in enzymatic synthesis processes. For instance, cycloleucine is a competitive inhibitor of the synthesis of S-adenosyl-L-methionine, with its inhibition strength strictly dependent upon ring size and substituents. Only specific isomers demonstrate significant inhibitory activity, highlighting the importance of conformational, electronic, and steric factors in the design of enzyme inhibitors. This compound and its analogues, including those with different ring sizes or heteroatom incorporations, have been studied for their pharmacological activities, including tumor growth inhibition and amino acid transport blocking (Coulter et al., 1974).
mRNA Methylation Effects
Cycloleucine has been shown to significantly inhibit RNA methylation in virus-infected cells, affecting the processing and function of undermethylated chicken embryo fibroblast mRNA. This inhibition has implications for understanding the regulatory mechanisms of RNA function and transport within cells, offering insights into cellular response to viral infections (Dimock & Stoltzfus, 1979).
Metabotropic Glutamate Receptor Studies
The structural analogues of 1-aminocyclopentane-1,3,4-tricarboxylic acid have been synthesized and evaluated for their effects on metabotropic glutamate receptor subtypes. These studies are crucial for understanding the ligand-receptor interactions and developing selective antagonists or agonists for therapeutic purposes, especially in neurological disorders (Acher et al., 1997).
Insights into Molecular Structure and Interactions
Research on structurally related compounds, like halogenated carboxylic acids, provides valuable information on hydrogen bonding motifs, packing modes, and preferred conformations in solid-state structures. Such studies contribute to the broader understanding of molecular interactions and design principles for molecules with specific functions (Seidel et al., 2020).
Propriétés
IUPAC Name |
(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(8)4-2-3-5(7)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGRKLOXTORQLJ-FSPLSTOPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC[C@H]1C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2765335.png)
![2-(4-fluorophenoxy)-4-methoxy-N-[({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]nicotinamide](/img/structure/B2765336.png)
![1-[6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone](/img/structure/B2765337.png)
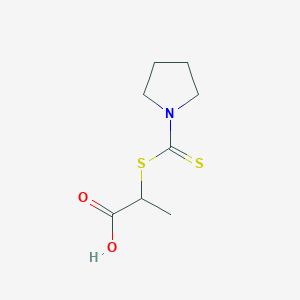
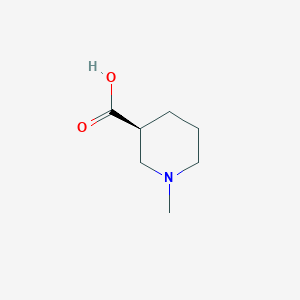

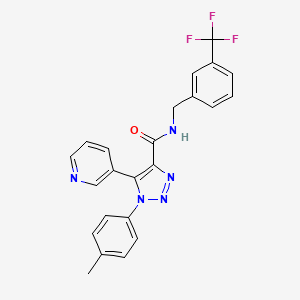
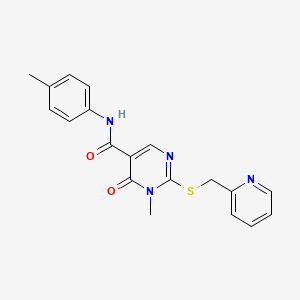
![N-(3,4-dichlorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2765348.png)
![(2S,4R)-1-[(2S)-2-Amino-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B2765349.png)
![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2765351.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2765354.png)
